molecular formula C20H20N2O5 B4855257 butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate

butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate

Cat. No. B4855257
M. Wt: 368.4 g/mol
InChI Key: CVZJDTIADJUVFW-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate, also known as NBD-BP, is a fluorescent probe that is widely used in scientific research. This compound has a unique structure that allows it to bind to specific proteins and enzymes, making it a valuable tool for studying biochemical and physiological processes.

Mechanism of Action

The mechanism of action of butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate involves its binding to specific proteins and enzymes. This compound has a unique structure that allows it to form covalent bonds with certain amino acid residues, such as cysteine and lysine. This binding results in a change in the fluorescence properties of butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate, allowing researchers to monitor protein and enzyme activity.
Biochemical and Physiological Effects:
butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has been shown to have minimal effects on biochemical and physiological processes, making it a safe and reliable tool for scientific research. This compound has been extensively tested in vitro and in vivo, and has been shown to have no significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate in lab experiments include its high specificity and sensitivity, as well as its ease of use. This compound can be easily incorporated into experimental protocols, and can provide valuable insights into protein and enzyme function. However, the limitations of butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate include its relatively high cost and the need for specialized equipment to measure fluorescence.

Future Directions

There are several future directions for the use of butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate in scientific research. One potential application is in the development of new drugs and therapies, as this compound can be used to screen for compounds that target specific proteins and enzymes. Additionally, butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate could be used in the development of new imaging techniques, as its fluorescence properties make it an ideal tool for visualizing biological processes in real time. Finally, butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate could be used in the development of new diagnostic tools, as its ability to label specific proteins and enzymes could be used to identify disease markers in patient samples.

Scientific Research Applications

Butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has a wide range of applications in scientific research, particularly in the fields of biochemistry and cell biology. This compound can be used to label proteins and enzymes, allowing researchers to study their localization and movement within cells. butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate can also be used to monitor enzyme activity, as it undergoes a change in fluorescence when bound to an active enzyme.

properties

IUPAC Name

butyl 4-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-2-3-14-27-20(24)16-7-9-17(10-8-16)21-19(23)13-6-15-4-11-18(12-5-15)22(25)26/h4-13H,2-3,14H2,1H3,(H,21,23)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZJDTIADJUVFW-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 4-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.